![molecular formula C21H17FN4O3 B2552611 N-(4-fluorobencil)-2-(2,4-dioxo-7-fenil-1H-pirrolo[3,2-d]pirimidin-3(2H,4H,5H)-il)acetamida CAS No. 1115514-49-2](/img/structure/B2552611.png)
N-(4-fluorobencil)-2-(2,4-dioxo-7-fenil-1H-pirrolo[3,2-d]pirimidin-3(2H,4H,5H)-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with phenyl and acetamide groups. This compound is notable for its pharmacological potential and versatility in various chemical transformations.
Aplicaciones Científicas De Investigación
Chemistry: This compound's ability to undergo diverse chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology and Medicine: Its structural components allow it to interact with biological targets, making it a candidate for developing new pharmaceuticals, particularly in oncology and antiviral research.
Industry: In industrial settings, this compound serves as a precursor for advanced materials and specialized chemicals used in various applications.
Mecanismo De Acción
Target of Action
The primary targets of the compound 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide inhibits this process, thereby disrupting the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the disruption of these pathways .
Pharmacokinetics
The compound’s low molecular weight suggests that it may have beneficial adme properties .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis. In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the fgfr signaling pathway is an important and proven target for cancer therapeutics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials and Reagents: Common precursors for synthesizing this compound include 7-phenylpyrrolo[3,2-d]pyrimidine and 4-fluorobenzylamine.
Reaction Steps:
Step 1: Formation of the pyrrolo[3,2-d]pyrimidine scaffold via cyclization of appropriate diamine and diketone precursors.
Step 2: Introduction of the phenyl group through a palladium-catalyzed coupling reaction.
Step 3: Amidation with 4-fluorobenzylamine under dehydrating conditions, typically using agents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods: Scaled-up methods often utilize automated synthesis machinery, with controlled temperature and pressure conditions to optimize yield and purity. Solvent choice and purification techniques, like column chromatography and recrystallization, are crucial to the industrial process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, usually at the phenyl ring or the pyrrolo[3,2-d]pyrimidine core, using reagents like hydrogen peroxide or permanganates.
Reduction: Reduction can be achieved via catalytic hydrogenation, impacting the double bonds or keto groups.
Substitution: Halogenation, nitration, and sulfonation are typical, often involving reagents like halogens, nitric acid, or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Bromine, chlorine, nitric acid.
Major Products Formed: These reactions can yield a variety of derivatives with modifications at the phenyl or pyrimidine rings, potentially impacting the compound's pharmacological properties.
Comparación Con Compuestos Similares
7-phenylpyrrolo[3,2-d]pyrimidine
2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine derivatives
Benzylacetamide analogs
This compound's unique structure and properties make it a significant subject for further research and development in various scientific fields.
Propiedades
IUPAC Name |
2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c22-15-8-6-13(7-9-15)10-23-17(27)12-26-20(28)19-18(25-21(26)29)16(11-24-19)14-4-2-1-3-5-14/h1-9,11,24H,10,12H2,(H,23,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONQCOYFSYIPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2NC(=O)N(C3=O)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
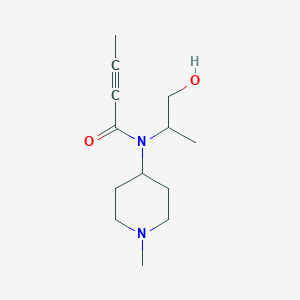
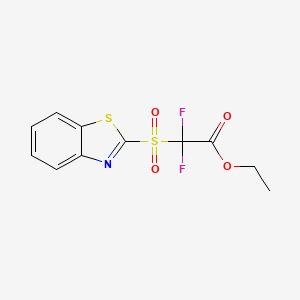
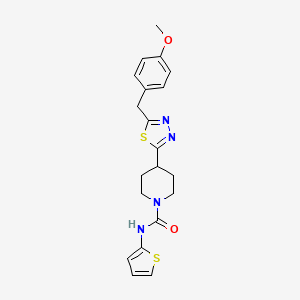
![2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2552531.png)
![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2552535.png)
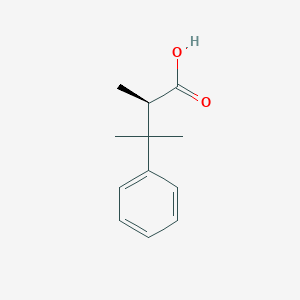
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552538.png)
![2-(3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2552540.png)
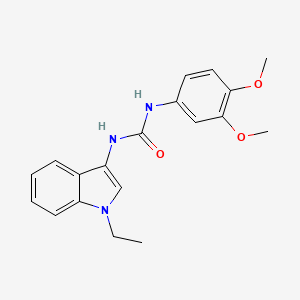
![10-(2,4-difluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2552544.png)
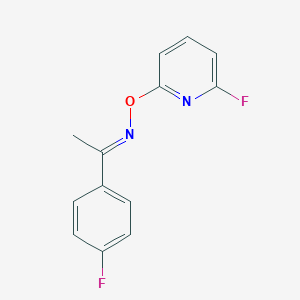
![N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2552548.png)
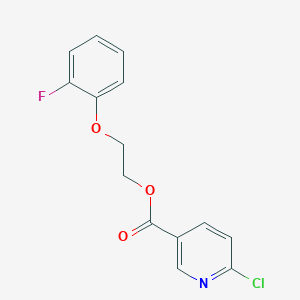
![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552551.png)
